(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Description
The compound "(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione" is a heterocyclic derivative featuring a 1,3-diazinane-2,4,6-trione core substituted with a 3,4-dimethoxybenzylidene group at position 5 and a 2-methylphenyl group at position 1. The (5E)-configuration indicates the trans geometry of the methylidene double bond. Structural analysis of closely related compounds, such as 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl analogs, reveals near-planar geometries due to intramolecular interactions like C–H···O hydrogen bonding and conjugation across the benzylidene-diazinane system .
Properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-6-4-5-7-15(12)22-19(24)14(18(23)21-20(22)25)10-13-8-9-16(26-2)17(11-13)27-3/h4-11H,1-3H3,(H,21,23,25)/b14-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQBLFDKZDUWNW-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H18N2O5
- Molecular Weight : 382.37 g/mol
- CAS Number : 312633-90-2
Synthesis
The synthesis of the compound typically involves the condensation reaction of appropriate aldehydes and diazine derivatives under basic conditions. The reaction is optimized for yield and purity through methods such as recrystallization and chromatography.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity , particularly against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance:
- Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The study suggested that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a significant decrease in inflammatory markers in serum and tissue samples.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively and reduce oxidative stress markers.
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | IC50 = 15 µM |
| ABTS Radical Scavenging | IC50 = 12 µM |
The biological activity is attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been shown to modulate receptors involved in apoptotic pathways.
- Gene Expression Regulation : The compound influences gene expression related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione" can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison of Selected 1,3-Diazinane Derivatives
*Estimated based on molecular formula.
Key Observations
Substituent Positional Effects: The 3,4-dimethoxy substitution on the benzylidene group (target compound) maximizes conjugation and planarity compared to 2,4-dimethoxy analogs , which may reduce electronic delocalization due to steric hindrance.
Aryl Substituents on Diazinane Ring :
- 2-Methylphenyl (target compound) provides moderate steric bulk compared to diphenyl or 3-methylphenyl variants, balancing lipophilicity and molecular flexibility.
- 1,3-Dimethyl analogs exhibit simpler steric profiles, favoring crystallinity and synthetic accessibility.
Planarity and Intramolecular Interactions :
- Compounds with 3,4-dimethoxybenzylidene groups (target compound and ) exhibit planar geometries due to conjugation, which may facilitate π-π stacking in protein binding pockets.
- C–H···O interactions stabilize planar conformations, as observed in crystallographic studies .
Research Findings and Implications
- Structural Similarity Metrics : Computational analyses using Tanimoto coefficients or graph-based comparisons indicate that positional isomerism (e.g., 3,4- vs. 2,4-dimethoxy) significantly impacts similarity scores, with Tanimoto values dropping below 0.8 for such analogs.
- For example, 1,3-diphenyl analogs show enhanced activity in enzyme inhibition assays due to increased steric bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
